molecular formula C10H8O3 B2980098 4-Methyl-1-benzofuran-3-carboxylic acid CAS No. 1379192-50-3

4-Methyl-1-benzofuran-3-carboxylic acid

Cat. No. B2980098
M. Wt: 176.171
InChI Key: HDXHHAOWBYGNKV-UHFFFAOYSA-N
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Description

4-Methyl-1-benzofuran-3-carboxylic acid is a chemical compound with the CAS Number: 1379192-50-3 . It has a molecular weight of 176.17 .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The InChI Code for 4-Methyl-1-benzofuran-3-carboxylic acid is 1S/C10H8O3/c1-6-3-2-4-8-9 (6)7 (5-13-8)10 (11)12/h2-5H,1H3, (H,11,12) .


Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For instance, they can undergo a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .

Scientific Research Applications

Molecular Docking and Biological Activities

4-Methyl-1-benzofuran-3-carboxylic acid, along with similar benzofuran-carboxylic acids, has been studied for its structural properties, biological activities, and potential as an inhibitor against cancer and microbial diseases. Using density functional theory (DFT) calculations, researchers have analyzed molecular docking, electronic properties, and vibrational properties of these compounds (Sagaama et al., 2020).

Crystallographic Studies

Crystallographic studies have been conducted on compounds similar to 4-Methyl-1-benzofuran-3-carboxylic acid, which revealed interesting molecular geometries and interactions. These studies focus on the arrangement of molecules, hydrogen bonding, and pi-pi interactions (Choi et al., 2008).

Synthesis and Coordination Reactions

The synthesis and coordination reactions of benzofuran derivatives have been explored, demonstrating their potential in forming complex structures with metals. These studies offer insights into the synthesis pathways and thermal properties of these compounds (Mojumdar et al., 2009).

Electrochemical Synthesis

Research has also delved into the electrochemical properties of benzofuran derivatives. Studies on electrochemical oxidation and synthesis provide insights into potential applications in organic synthesis and materials science (Moghaddam et al., 2006).

Polymer Chemistry

In the realm of polymer chemistry, benzofuran derivatives have been used to create novel polymers with diverse functionalities. These polymers have potential applications in nanomedicine, organocatalysis, and as coatings for nanoparticles (Nan et al., 2017).

Enzyme Inhibition Studies

Benzofuran-carboxylic acids have been investigated for their inhibitory effects on enzymes. For instance, their impact on o-diphenol oxidase in fruits suggests potential applications in food science and biochemistry (Pifferi et al., 1974).

Fluorogenic Reagent Design

Designing fluorogenic reagents based on benzofuran structures, like 4-Methyl-1-benzofuran-3-carboxylic acid, has implications in analytical chemistry. These studies focus on enhancing reactivity and sensitivity for detecting carboxylic acids (Uchiyama et al., 2001).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 4-Methyl-1-benzofuran-3-carboxylic acid can be found on the product link .

Future Directions

Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

4-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-8-9(6)7(5-13-8)10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXHHAOWBYGNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-benzofuran-3-carboxylic acid

CAS RN

1379192-50-3
Record name 4-methyl-1-benzofuran-3-carboxylic acid
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